molecular formula C41H40N2O5 B6330365 N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine CAS No. 2044710-18-9

N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine

Cat. No. B6330365
CAS RN: 2044710-18-9
M. Wt: 640.8 g/mol
InChI Key: CTYHQVFFQRDJSN-KXQOOQHDSA-N
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Description

“N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine” is a chemical compound with the molecular formula C41H40N2O4 . It is a derivative of lysine, an essential amino acid, and is used in the synthesis of branched peptides and peptides modified at the lysine side-chain . It is also used for the construction of templates and multifunctionalized resins for combinatorial synthesis .


Synthesis Analysis

The synthesis of “N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine” involves complex chemical reactions. The side-chain Mmt group can be selectively removed in the same manner as Mtt with 1% TFA in DCM . Alternatively, it can be removed under milder conditions with AcOH/TFE/DCM (1:2:7) .


Molecular Structure Analysis

The molecular structure of “N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine” is represented by the InChI Key YPTNAIDIXCOZAJ-KXQOOQHDSA-N . The compound has a molecular weight of 624.781 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine” are complex and involve multiple steps. The compound is used in the synthesis of branched peptides and peptides modified at the lysine side-chain .


Physical And Chemical Properties Analysis

“N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine” is a white to pale brown solid . It has a predicted boiling point of 814.1±65.0 °C and a density of 1.210 . The compound should be stored at +2°C to +8°C .

Scientific Research Applications

Biomedical Applications

Fmoc-D-Lys(Mmt)-OH is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are particularly useful in drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-derivatives of series K, including Fmoc-D-Lys(Mmt)-OH, have been found to retain their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Peptide-based Hydrogels (PHGs)

Peptide-based hydrogels (PHGs) are soft materials formed by water-swollen networks (up to 99% water) with a no-Newtonian fluid behavior and self-supporting features . Fmoc-D-Lys(Mmt)-OH is used in the creation of these PHGs .

Solid-phase Peptide Synthesis

Fmoc-D-Lys(Mmt)-OH is used in the Fmoc/tBu solid-phase peptide synthesis, which is the method of choice for the synthesis of peptides in both research and industrial settings .

Green Chemistry

In the context of green chemistry, Fmoc-D-Lys(Mmt)-OH is used in the Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Drug Development

Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis, which uses Fmoc-D-Lys(Mmt)-OH, is the method of choice for the synthesis of these molecules in both research and industrial settings .

Safety and Hazards

The compound is labeled with the GHS07 safety symbol, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Fmoc-D-Lys(Mmt)-OH, also known as N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized .

Mode of Action

Fmoc-D-Lys(Mmt)-OH acts as a protective group in peptide synthesis . It protects the amino group of the lysine residue during the synthesis process, preventing unwanted side reactions . The Fmoc group can be removed under basic conditions, while the Mmt group can be selectively removed with mild acid, allowing for orthogonal deprotection .

Biochemical Pathways

The compound plays a crucial role in the Fmoc/tBu solid-phase peptide synthesis (SPPS) method . This method involves a series of coupling and deprotection steps, where Fmoc-D-Lys(Mmt)-OH is used to add a lysine residue to the growing peptide chain .

Pharmacokinetics

Its bioavailability is more relevant in the context of its efficiency in peptide coupling reactions .

Result of Action

The use of Fmoc-D-Lys(Mmt)-OH in peptide synthesis results in the incorporation of a lysine residue into the peptide sequence . This can significantly influence the properties of the final peptide, as lysine is a positively charged amino acid that can participate in various biological interactions .

Action Environment

The efficacy and stability of Fmoc-D-Lys(Mmt)-OH can be influenced by various environmental factors. For instance, the choice of solvent can impact the efficiency of the coupling and deprotection steps in SPPS . Moreover, temperature and pH can affect the stability of the compound and the rate of the reactions it’s involved in .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYHQVFFQRDJSN-KXQOOQHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Lys(Mmt)-OH

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